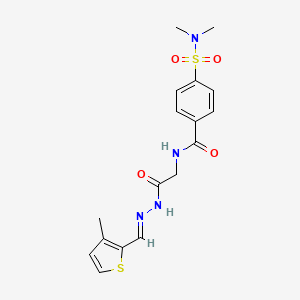
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide, also known as BFAA, is a synthetic compound that has been studied extensively in the field of medicinal chemistry. BFAA has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer and bacterial infections. In
作用機序
The mechanism of action of 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis. In bacterial research, 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide has been shown to inhibit bacterial growth by disrupting cell membrane integrity and inhibiting protein synthesis.
実験室実験の利点と制限
One advantage of 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide in lab experiments is its potent anticancer and antibacterial properties. 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide has been shown to be effective against various cancer cell lines and bacterial strains, making it a promising candidate for further research. One limitation of 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide in lab experiments is its potential toxicity. 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide has been shown to have cytotoxic effects on normal cells, which may limit its therapeutic potential.
将来の方向性
For the research of 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide include investigating its potential as a combination therapy and exploring its potential in the treatment of other diseases.
合成法
The synthesis of 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide involves the reaction of 4-chloroaniline with 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide.
科学的研究の応用
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic benefits in the treatment of cancer and bacterial infections. In cancer research, 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide has also been shown to have antibacterial properties, inhibiting the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN2O3/c25-16-6-9-18(10-7-16)27-22(29)14-28-13-20(23(30)15-4-2-1-3-5-15)24(31)19-12-17(26)8-11-21(19)28/h1-13H,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCLCXXUUZTFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl](/img/structure/B2602458.png)


![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602462.png)

![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)
![N-Ethyl-N-[2-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2602465.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2602467.png)


![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602471.png)

![(E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2602477.png)